molecular formula C9H12N2O B1269814 3,4-Dimethylbenzohydrazide CAS No. 42596-61-2

3,4-Dimethylbenzohydrazide

Cat. No.: B1269814
CAS No.: 42596-61-2
M. Wt: 164.2 g/mol
InChI Key: HLRJRJKXLKZPKM-UHFFFAOYSA-N
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Description

3,4-Dimethylbenzohydrazide is an organic compound with the molecular formula C9H12N2O. It is a derivative of benzohydrazide, where two methyl groups are substituted at the 3rd and 4th positions of the benzene ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dimethylbenzohydrazide can be synthesized from methyl 3,4-dimethylbenzoate through a reaction with hydrazine hydrate. The reaction typically involves heating the methyl ester with hydrazine hydrate at elevated temperatures (around 100°C) for several hours to yield the desired hydrazide .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and reaction time to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethylbenzohydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding benzoyl derivatives.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Benzoyl derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzohydrazides depending on the nucleophile used.

Scientific Research Applications

3,4-Dimethylbenzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dimethylbenzohydrazide involves its interaction with various molecular targets. In biochemical assays, it can act as a substrate or inhibitor for specific enzymes, affecting their activity. The pathways involved depend on the specific application and the nature of the target enzyme or receptor .

Comparison with Similar Compounds

    2,4-Dimethylbenzohydrazide: Similar structure but with methyl groups at the 2nd and 4th positions.

    3,4-Dimethoxybenzohydrazide: Contains methoxy groups instead of methyl groups at the 3rd and 4th positions.

Uniqueness: 3,4-Dimethylbenzohydrazide is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of methyl groups at the 3rd and 4th positions provides steric hindrance and electronic effects that differentiate it from other benzohydrazide derivatives .

Properties

IUPAC Name

3,4-dimethylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6-3-4-8(5-7(6)2)9(12)11-10/h3-5H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRJRJKXLKZPKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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